13,14-dihydro-15-keto Prostaglandin D1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,14-dihydro-15-keto Prostaglandin D1: 13,14-dihydro-15-keto PGD1 ) is a theoretical metabolite within the prostaglandin family. Although it has not been isolated as a natural product, it is derived from dihomo-γ-linolenic acid (DGLA) and is closely related to other prostaglandins. Notably, it serves as an inhibitor of ADP-induced platelet aggregation in humans, with an IC50 value of 320 ng/ml—approximately one-tenth as potent as PGD2 .
Mechanism of Action
Target of Action
The primary target of 13,14-dihydro-15-keto Prostaglandin D1 is ADP-induced platelet aggregation in humans . This compound acts as an inhibitor of this process, with an IC50 value of 320 ng/ml, which is about 1/10 as potent as PGD2 .
Mode of Action
This compound interacts with its targets by inhibiting the process of ADP-induced platelet aggregation . This results in a decrease in the aggregation of platelets, which plays a crucial role in blood clotting.
Biochemical Pathways
The compound is a theoretical metabolite of PGD1 via the 15-hydroxy prostaglandin dehydrogenase metabolic pathway . It is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase .
Pharmacokinetics
It is known that the compound is a theoretical metabolite of pgd1 , suggesting that it may be produced in the body from PGD1 through metabolic processes.
Result of Action
The primary molecular effect of this compound is the inhibition of ADP-induced platelet aggregation . This can potentially influence the process of blood clotting, as platelet aggregation is a key step in the formation of blood clots.
Biochemical Analysis
Biochemical Properties
13,14-dihydro-15-keto Prostaglandin D1 plays a role in biochemical reactions primarily as an inhibitor of ADP-induced platelet aggregation. This inhibition occurs through interactions with specific enzymes and proteins involved in the platelet aggregation pathway. The compound interacts with the enzyme 15-hydroxyprostaglandin dehydrogenase, which is responsible for its metabolic conversion from Prostaglandin D1 . Additionally, it affects the activity of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, particularly those involved in platelet aggregation. The compound affects gene expression related to inflammatory responses and cellular metabolism. By inhibiting platelet aggregation, this compound can potentially reduce the risk of thrombotic events .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of 15-hydroxyprostaglandin dehydrogenase, inhibiting its activity and preventing the conversion of Prostaglandin D1 to its inactive form . This inhibition leads to an accumulation of Prostaglandin D1, which in turn affects platelet aggregation and inflammatory responses. The compound also modulates the activity of cyclooxygenase enzymes, further influencing prostaglandin biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on platelet aggregation for several months, although its potency may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, it may induce toxic effects, including gastrointestinal disturbances and renal impairment . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in metabolic pathways related to prostaglandin biosynthesis. It is metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase, which converts Prostaglandin D1 to its inactive form . This metabolic pathway is crucial for regulating the levels of active prostaglandins in the body. The compound also interacts with cyclooxygenase enzymes, influencing the overall metabolic flux of prostaglandins .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its inhibitory effects on platelet aggregation . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes involved in prostaglandin metabolism . The compound may also localize to specific organelles, such as the endoplasmic reticulum, where cyclooxygenase enzymes are abundant . Post-translational modifications and targeting signals play a role in directing the compound to these compartments .
Preparation Methods
As a theoretical compound, 13,14-dihydro-15-keto PGD1 has not been synthesized or produced industrially. its potential synthetic routes and reaction conditions would involve modifications of existing prostaglandin structures. Unfortunately, specific methods for its preparation remain unreported.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: Given its keto functionality, likely undergoes oxidation reactions.
Reduction: Reduction reactions could occur, converting the keto group to a hydroxyl group.
Substitution: Substitution reactions may involve functional group modifications.
Oxidation: Oxidizing agents (e.g., peroxides, chromates).
Reduction: Reducing agents (e.g., hydrides, metal catalysts).
Substitution: Nucleophiles (e.g., Grignard reagents, alkyl halides).
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and the starting materials used.
Scientific Research Applications
Chemistry::
Prostaglandin Research: Understanding its role in lipid metabolism and signaling pathways.
Platelet Aggregation Studies: Investigating its effects on platelet function.
Cardiovascular Health: Exploring its potential therapeutic applications.
Pharmaceutical Development: Considering its use as a lead compound.
Comparison with Similar Compounds
While 13,14-dihydro-15-keto PGD1 is unique due to its specific keto position, it shares similarities with other prostaglandins, including PGD2 and other D-series metabolites.
Properties
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAXDJXNVRHRC-KURKYZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.